N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea is a urea derivative featuring a thiazole core substituted with a 4-bromophenyl group at position 4 and a 3-methylphenyl group on the urea moiety. Its molecular formula is C₁₇H₁₃BrN₄OS, with a monoisotopic mass of 372.9884 g/mol . The compound's structure (Figure 1) combines electron-withdrawing (bromine) and hydrophobic (methyl) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-11-3-2-4-14(9-11)19-16(22)21-17-20-15(10-23-17)12-5-7-13(18)8-6-12/h2-10H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVGIJQBJJDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N’-(3-methylphenyl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a bromophenyl thiourea derivative and an appropriate α-haloketone under basic conditions.
Coupling Reaction: The resulting thiazole derivative is then coupled with a 3-methylphenyl isocyanate in the presence of a suitable catalyst, such as a transition metal catalyst, to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Reaction of Aniline Derivatives and Isocyanates
This method involves reacting specific aniline derivatives with isocyanates under controlled conditions. Key steps include:
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Use of organic solvents such as dichloromethane or tetrahydrofuran under reflux.
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Purification via column chromatography to isolate the product.
Reaction of 2-(4-Bromophenyl)-4-Thiazolamine with Coupling Agents
A detailed procedure involves:
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Mixing 2-(4-bromophenyl)-4-thiazolamine (0.25 g, 1 mmol) with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid (0.19 g, 1 mmol) in dichloromethane.
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Adding N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (0.095 g, 0.5 mmol) and 1-hydroxybenzotriazole monohydrate (0.0068 g, 0.05 mmol) as catalysts.
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Stirring for 10 hours, followed by filtration and drying.
| Reagent | Role | Conditions |
|---|---|---|
| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Coupling agent | 10 h, dichloromethane, room temperature |
| 1-hydroxybenzotriazole monohydrate | Catalyst | 0.05 mmol |
Chemical Reactions
The compound undergoes several types of chemical reactions, influenced by its structural features (thiazole ring, bromophenyl, and methylphenyl groups):
Oxidation and Reduction
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Oxidation : Potential reactions with agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction : Likely involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions
The bromine atom on the phenyl ring may participate in nucleophilic substitution under specific conditions.
Hydrolysis
While not explicitly studied, the urea moiety could undergo hydrolysis under acidic or basic conditions, though structural stability is noted in literature.
Medicinal Chemistry
The compound’s thiazole ring and aromatic substituents suggest potential biological activity, including:
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Anti-inflammatory effects : Analogous compounds in the same class have shown promise in modulating inflammatory pathways.
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Enzyme inhibition : The bromophenyl and methylphenyl groups may enhance binding to molecular targets.
Structural Insights
Single-crystal X-ray diffraction studies reveal a planar arrangement between the bromophenyl and thiazole rings, facilitating interactions with biological targets .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea is with a molecular weight of 414.32 g/mol. The compound features a thiazole ring, which contributes to its biological activity and potential therapeutic effects. The presence of bromine in the phenyl group enhances its reactivity and selectivity towards biological targets.
Anticancer Activity
One of the primary applications of this compound is in anticancer research. Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspases and modulation of apoptotic pathways .
Case Study:
- Study Title: "Synthesis and Anticancer Activity of Thiazole Derivatives"
- Findings: The compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Study:
- Study Title: "Evaluation of Antimicrobial Activity of Thiazole Derivatives"
- Findings: The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Organic Electronics
In material science, this compound has potential applications in organic electronic devices due to its semiconducting properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study:
- Study Title: "Thiazole-Based Materials for Organic Electronics"
- Findings: The compound demonstrated good charge transport properties and stability in thin-film applications, indicating its viability for use in OLED technology .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Anticancer Research | Inducing apoptosis | IC50 = 15 µM against MCF-7 cells |
| Antimicrobial Activity | Inhibition of bacterial growth | MIC < 50 µg/mL against S. aureus and E. coli |
| Organic Electronics | Semiconducting materials | Good charge transport properties for OLEDs |
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution on the Thiazole Ring
4-Bromophenyl vs. 4-Methoxyphenyl
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea ():
This analogue replaces bromine with a methoxy group. In anti-inflammatory assays, the 4-methoxyphenyl derivative exhibited higher potency (IC₅₀ ~10 µM) compared to bromophenyl analogues, likely due to enhanced hydrogen bonding via the methoxy oxygen .
4-Bromophenyl vs. 5-Nitrothiazole
- N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ():
The nitro group at position 5 of the thiazole enhances electron-withdrawing effects, stabilizing interactions with kinases like GSK-3β. However, bromine in the target compound may favor hydrophobic interactions in enzyme active sites (e.g., p38 MAP kinase) .
Thiazole vs. Benzothiazole
- This structural change may alter selectivity for targets like carbonic anhydrase vs. kinases .
Substitution on the Urea Moiety
3-Methylphenyl vs. Phenyl
- However, the 3-methyl group in the target compound may enhance van der Waals interactions in deeper hydrophobic regions .
3-Methylphenyl vs. 4-Chlorophenyl
Physicochemical and Structural Insights
- Lipophilicity : Bromine increases logP by ~0.5 compared to methoxy or nitro substituents, impacting blood-brain barrier penetration .
- Hydrogen Bonding : Urea NH groups form critical hydrogen bonds with kinase backbones (e.g., p38 MAP kinase's Met109), while methyl groups optimize hydrophobic fit .
- Crystal Packing : The 4-bromophenyl group contributes to dense crystal packing (density ~1.76 g/cm³), as seen in related bromophenyl-thiazole structures .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18BrN3O3S
- Molecular Weight : 484.4 g/mol
- CAS Number : 330817-58-8
The compound features a thiazole moiety, which is often associated with various biological activities, particularly in anticancer and antimicrobial applications.
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study reported the IC50 values for several thiazole derivatives, including those similar to this compound:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | A-431 |
| 10 | 1.98 ± 1.22 | Jurkat |
| 22 | <1000 | HT29 |
The presence of electron-donating groups on the phenyl ring has been identified as enhancing the cytotoxic activity of these compounds .
Antibacterial Activity
Thiazole derivatives have also shown promising antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Screening
In a comparative study against standard antibiotics, this compound demonstrated significant antibacterial activity:
| Compound | MIC (µg/mL) | Bacteria Strain |
|---|---|---|
| 43a | 250 | Gram-positive |
| 43b | 100 | Gram-negative |
The structure-activity relationship (SAR) analysis indicated that the substitution pattern on the thiazole ring is crucial for enhancing antibacterial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the thiazole ring can inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Interference with DNA Synthesis : Some thiazole derivatives disrupt DNA replication processes in both bacterial and cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea?
The compound is synthesized via a two-step process:
Thiazole core formation : Reacting 4-(4-bromophenyl)-1,3-thiazol-2-amine with an isocyanate derivative (e.g., 3-methylphenyl isocyanate) in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions .
Urea linkage : A base like triethylamine is added to neutralize HCl byproducts. Microwave-assisted synthesis (e.g., Biotage Initiator at 403 K for 1 hour in DMF) can enhance reaction efficiency .
Key validation : Confirm product purity via H NMR (e.g., δ 11.75 ppm for urea NH protons) and HRMS (calculated vs. observed m/z) .
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
Methodology :
- X-ray diffraction : Single crystals are grown via slow evaporation (e.g., ethyl acetate/hexane with ethanol) .
- Data processing : Use SHELX programs (e.g., SHELXS-97 for structure solution, SHELXL-97 for refinement) to analyze lattice parameters (monoclinic P2/n space group, β ≈ 101.6°) .
- Validation : Check hydrogen-bonding networks (e.g., N–H···O interactions) and coplanarity deviations (r.m.s. < 0.05 Å) using ORTEP-3 for visualization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- H NMR : Identify urea NH protons (δ 9–12 ppm) and aromatic protons (δ 6.9–7.4 ppm) .
- HRMS : Confirm molecular weight (e.g., m/z 295.0495 for related thiazolylurea analogs) .
- FT-IR : Detect urea carbonyl stretches (~1640–1680 cm) and C–Br vibrations (~600 cm) .
Advanced Research Questions
Q. How can researchers investigate the kinase inhibitory potential of this compound, and what experimental models are appropriate?
Experimental design :
- In vitro assays : Use recombinant kinases (e.g., GSK-3β, VEGFR2) with ATP-competitive inhibition protocols. Measure IC via fluorescence polarization or radiometric assays .
- Structural insights : Overlay the compound’s crystal structure with kinase co-crystals (e.g., PDB entries) to assess steric compatibility and hydrogen-bonding motifs .
Contradictions : Discrepancies in inhibition data may arise from assay conditions (e.g., ATP concentration) or compound solubility .
Q. How can molecular docking and dynamics simulations optimize this compound’s binding affinity?
Methodology :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase active sites. Prioritize urea NH hydrogen bonds with backbone carbonyls (e.g., GSK-3β Asp133) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of key interactions (e.g., bromophenyl-thiazole π-stacking with hydrophobic pockets) .
Validation : Compare simulated binding free energies (MM-PBSA) with experimental IC values .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and crystallographic packing?
Case study :
- Bromophenyl vs. chlorophenyl : Bromine’s larger van der Waals radius enhances hydrophobic interactions but may reduce solubility. Compare IC values in kinase assays .
- Crystal packing : Bromine’s polarizability strengthens C–Br···π interactions, influencing lattice stability (e.g., π–π stacking distances ~3.5 Å) .
Contradictions : Substitutions at the 3-methylphenyl group may disrupt coplanarity, reducing hydrogen-bonding efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
